molecular formula C7H6N4O2 B14650463 Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- CAS No. 50608-95-2

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-

Cat. No.: B14650463
CAS No.: 50608-95-2
M. Wt: 178.15 g/mol
InChI Key: JCIMQLDENVYFSR-UHFFFAOYSA-N
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Description

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- is a heterocyclic compound that features a fused pyridine and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formic acid and formaldehyde, followed by cyclization to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazine ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of kinase activity or modulation of signaling pathways related to cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidine
  • Pyrido[4,3-d]pyrimidine
  • Pyrido[3,4-d]pyrimidine

Uniqueness

Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

50608-95-2

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-(hydroxymethyl)pyrido[3,2-d]triazin-4-one

InChI

InChI=1S/C7H6N4O2/c12-4-11-7(13)6-5(9-10-11)2-1-3-8-6/h1-3,12H,4H2

InChI Key

JCIMQLDENVYFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(N=N2)CO)N=C1

Origin of Product

United States

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